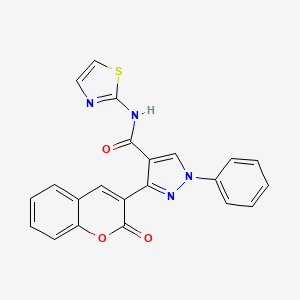

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

説明

3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound combining pyrazole, coumarin, and thiazole moieties. Its structure features a pyrazole ring substituted at position 3 with a 2-oxocoumarin group, at position 1 with a phenyl group, and at position 4 with a carboxamide linkage to a 1,3-thiazol-2-ylamine. Studies highlight its utility as a synthetic intermediate in forming derivatives via reactions such as reductions (e.g., with sodium borohydride) and condensations (e.g., with malonic acid) .

特性

IUPAC Name |

3-(2-oxochromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O3S/c27-20(24-22-23-10-11-30-22)17-13-26(15-7-2-1-3-8-15)25-19(17)16-12-14-6-4-5-9-18(14)29-21(16)28/h1-13H,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROFOEJEFXSOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C(=O)NC5=NC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the chromen, thiazole, and pyrazole rings, followed by their subsequent coupling.

Formation of Chromen Ring: The chromen ring can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of acid catalysts.

Formation of Thiazole Ring: The thiazole ring is typically synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

Coupling Reactions: The final step involves the coupling of the chromen, thiazole, and pyrazole rings under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

科学的研究の応用

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including Hantzsch condensation methods, where the compound is formed through the reaction of chromenone derivatives with thiazole and pyrazole moieties. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key applications include:

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the thiazole ring enhances its lipophilicity, facilitating better cell membrane penetration and increased bioactivity .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The presence of the chromenone structure is known to contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The dual action against both microbial and cancerous cells makes it a promising candidate for further development in cancer therapeutics.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

作用機序

The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

類似化合物との比較

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyrazole-carboxamide derivatives. Key structural analogs include:

Key Observations :

- The coumarin-thiazole-pyrazole scaffold in the target compound distinguishes it from simpler analogs (e.g., CAS 515119-92-3) by enabling π-π stacking and extended conjugation, critical for interactions with biological targets .

- Substituents on the cinnamamide group (e.g., trimethoxy, dimethylamino) modulate electronic properties and solubility, impacting pharmacological profiles .

Comparison with Antimalarial Analogs :

- Pyrazole-carboxamides like 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (9a-j) are synthesized via Schiff base formation and sodium borohydride reduction, differing in sulfur-containing substituents and morpholino groups .

Physicochemical Properties

Data from spectroscopic and elemental analyses:

Trends :

- Electron-withdrawing groups (e.g., coumarin) lower melting points compared to electron-donating substituents (e.g., OCH₃) due to reduced crystallinity .

- Amide C=O stretches vary with conjugation: coumarin’s lactone group (1720 cm⁻¹) vs. cinnamamide (1670–1685 cm⁻¹) .

Antimicrobial and Antimalarial Activity :

- Schiff base derivatives (e.g., 9a-j) show moderate to high activity against Plasmodium falciparum (IC₅₀: 1.2–4.8 µM), attributed to the thioether and morpholino groups .

- The target compound’s analogs (e.g., 4h, 4i) exhibit antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) due to thiazole-mediated membrane disruption .

Binding Energy and Ligand Efficiency :

Key Insight :

- The coumarin-thiazole-pyrazole framework in the target compound may offer superior binding efficiency compared to simpler sulfonamides (e.g., AB2, AB4) due to enhanced π-stacking and hydrophobic interactions .

生物活性

The compound 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a hybrid molecule that combines structural motifs from coumarins, pyrazoles, and thiazoles. This unique combination has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Coumarin Derivative : Starting from 3-acetylchromen-2-one, treatment with phenylhydrazine in acetic acid yields a hydrazone intermediate.

- Vilsmeier-Haack Formylation : The hydrazone can then undergo Vilsmeier-Haack formylation to produce the target compound.

- Thiazole Incorporation : The introduction of the thiazole moiety is achieved through reactions involving thiazole derivatives with the pyrazole structure.

Table 1 summarizes the synthetic routes and yields reported in various studies.

| Step | Reaction | Yield (%) | Reference |

|---|---|---|---|

| 1 | Hydrazone formation from coumarin | 85% | |

| 2 | Vilsmeier-Haack formylation | 90% | |

| 3 | Thiazole incorporation | 75% |

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial DNA replication, specifically inhibiting DNA gyrase activity.

Anti-inflammatory Properties

In vitro assays have demonstrated that this compound effectively reduces inflammation markers such as TNF-α and IL-6. In animal models, it has shown comparable efficacy to standard anti-inflammatory drugs like indomethacin in carrageenan-induced paw edema tests .

Anticancer Potential

Preliminary studies indicate that the compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A study conducted by Selvam et al. (2014) evaluated a series of pyrazole derivatives, including this compound, against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .

- Anti-inflammatory Effects : In a study on carrageenan-induced edema in rats, the compound significantly reduced paw swelling compared to control groups (p < 0.05), demonstrating its potential as a therapeutic agent for inflammatory diseases .

- Cytotoxicity Assays : A recent study assessed the cytotoxicity of this compound on human cancer cell lines (MCF-7 and HeLa). The IC50 values were found to be 15 µM for MCF-7 and 20 µM for HeLa cells, indicating promising anticancer activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : A stepwise approach involves coupling 3-acetylcoumarin with phenylhydrazine to form the pyrazole core, followed by carboxamide functionalization using thiazole-2-amine. Key steps include:

- Mannich Reaction : For introducing substituents (e.g., hydroxyl or chloro groups) to the coumarin moiety, as demonstrated in similar chromene-pyrazole hybrids .

- Carboxamide Formation : Reacting the pyrazole intermediate with thiazole-2-amine under reflux in DMF with K₂CO₃ as a base, achieving yields >70% via nucleophilic acyl substitution .

- Optimization : Solvent polarity (DMF vs. ethanol) and temperature control (80–100°C) significantly impact reaction efficiency and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves structural ambiguities, such as confirming the planar configuration of the coumarin-pyrazole core and hydrogen-bonding interactions (e.g., O–H⋯N in the thiazole ring) .

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm carboxamide formation (C=O at ~168 ppm) .

- HPLC-PDA : Ensures purity (>98%) and monitors byproducts during scale-up .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like Mannich reactions, reducing trial-and-error experimentation .

- Molecular Docking : Screens derivatives for binding affinity to target proteins (e.g., kinases or enzymes), prioritizing synthesis of analogs with lower ΔG values .

- Machine Learning : Trains models on existing synthetic data to predict optimal solvent/base combinations for novel derivatives .

Q. What strategies address contradictions in solubility and stability data during formulation studies?

- Methodological Answer :

- pH-Dependent Solubility : Use potentiometric titration (e.g., Sirius T3) to determine pKa and identify buffered systems (e.g., phosphate buffer at pH 6.8) for improved dissolution .

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 3 months, monitoring degradation via LC-MS. Hydrolysis of the carboxamide bond is a common instability pathway .

- Co-Crystallization : Mitigate hygroscopicity by forming co-crystals with succinic acid, enhancing shelf-life .

Q. How do structural modifications impact the compound’s pharmacokinetic profile?

- Methodological Answer :

- LogP Optimization : Introduce electron-withdrawing groups (e.g., -Cl) to the coumarin ring to reduce LogP from 3.2 to 2.5, improving aqueous solubility without compromising membrane permeability .

- Metabolic Stability : Replace the phenyl group with a pyridyl moiety to reduce CYP3A4-mediated oxidation, as shown in microsomal assays (t₁/₂ increased from 1.2 to 4.7 hours) .

Data Analysis and Experimental Design

Q. What statistical approaches resolve batch-to-batch variability in yield during scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize three factors: reactant molar ratio (1:1.2–1.5), temperature (70–90°C), and stirring rate (300–500 rpm). Response surface models identify optimal conditions (e.g., 85°C, 1:1.3 ratio) .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and terminate batches early if intermediates deviate from predefined thresholds .

Q. How should researchers validate conflicting bioactivity results across cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Re-test the compound in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific toxicity. IC₅₀ discrepancies >50% suggest assay interference (e.g., serum protein binding) .

- Orthogonal Assays : Confirm anti-inflammatory activity via both NF-κB luciferase reporter and ELISA-based TNF-α suppression assays to cross-validate results .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。